molecular formula C14H14N3NaO5 B1139416 Entacapone sodium salt CAS No. 1047659-02-8

Entacapone sodium salt

Cat. No. B1139416
CAS RN: 1047659-02-8
M. Wt: 327.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entacapone sodium salt is a potent, reversible, peripherally acting and orally active catechol-O-methyltransferase (COMT) inhibitor . It is used in the treatment of Parkinson’s disease as an adjunct to levodopa/carbidopa therapy . The nitrocatechol-structured compound has a relative molecular mass of 305.29 .


Synthesis Analysis

A new synthesis of Entacapone has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . Another process for preparing Entacapone substantially free of Z-isomer from 3, 4-dihydroxy-5-Nitrobenzaldehyde and N, N-Dimethylcyano acetamide has been reported .


Molecular Structure Analysis

The molecular structure of Entacapone sodium salt is C14H14N3NaO5 . The nitro group at the position ortho to the hydroxyl group in the chemical structure of entacapone has been identified as a critical component for its potency and ability to inhibit COMT .


Chemical Reactions Analysis

The thermal decomposition kinetics of Entacapone have been investigated via thermogravimetric analysis under non-isothermal and isothermal conditions .


Physical And Chemical Properties Analysis

Entacapone sodium salt has a molecular weight of 327.27 . It is soluble in DMSO .

Scientific Research Applications

  • Improving Levodopa Absorption in Parkinson's Disease : Entacapone enhances the efficacy of levodopa/dopadecarboxylase inhibitor (LD/DDI) formulations in Parkinson's disease by inhibiting catechol‐O‐methyltransferase (COMT). This inhibition aids in the absorption of co-administered salts, potentially enhancing levodopa absorption itself (Müller, Woitalla, Goetze, & Erdmann, 2008).

  • Enhancing Response to Levodopa in Parkinsonian Patients : In patients with Parkinson's disease experiencing motor fluctuations, entacapone has shown to significantly prolong the beneficial response to levodopa, improving "on" time and reducing "off" time (Rinne, Larsen, Sidén, & Worm‐Petersen, 1998).

  • Beneficial for Both Fluctuating and Non-Fluctuating Parkinson’s Patients : Entacapone is effective in both fluctuating and non-fluctuating patients with Parkinson’s disease, improving daily living activities and reducing levodopa requirements (Brooks & Sagar, 2003).

  • Safety in Mitochondrial Energy Production : Entacapone does not impair mitochondrial energy production, making it a safer option compared to other COMT inhibitors (Nissinen, Kaheinen, Penttilä, Kaivola, & Lindén, 1997).

  • Electrochemical Determination in Combination Therapies : Entacapone is often used in combination with levodopa and carbidopa for treating Parkinson’s disease. A novel nanocomposite electrode has been developed for the simultaneous determination of entacapone, levodopa, and carbidopa, showcasing its importance in combination drug therapies (Shoghi-Kalkhoran, Faridbod, Norouzi, & Ganjali, 2017).

  • Photodegradation Study and Stability Analysis : Studies on entacapone's photodegradation kinetics have been conducted, highlighting the importance of light protection during drug development and storage (Paim, Palma, Malesuik, & Steppe, 2010).

  • Metabolic Regulation through FTO-FOXO1 Regulatory Axis : Entacapone has been identified as an inhibitor of FTO, influencing metabolic homeostasis. This suggests potential new clinical applications for entacapone beyond Parkinson’s disease (Peng et al., 2019).

  • Antioxidant Properties : Entacapone exhibits potent antioxidant activities, being more effective than Vitamin C and Vitamin E in scavenging hypochlorous acid and peroxynitrite, and inhibiting oxidative stress-induced cell death (Chen, Lü, Yao, Chen, 2016).

Mechanism of Action

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). In mammals, COMT is distributed throughout various organs with the highest activities in the liver and kidney . When entacapone is given in conjunction with levodopa and an aromatic amino acid decarboxylase inhibitor, such as carbidopa, plasma levels of levodopa are greater and more sustained than after administration of levodopa and an aromatic amino acid decarboxylase inhibitor alone .

Safety and Hazards

Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place . It is also advised to avoid breathing mist, gas or vapours .

Future Directions

While lipid-based formulations (LBF) have the potential to overcome the barriers of low enzymatic stability in the gastro-intestinal lumen and poor intestinal membrane permeability, effective formulation of peptides remains challenging . Lipophilic salt (LS) technology can increase the apparent lipophilicity of peptides, making them more suitable for LBF . This could be a potential future direction for enhancing the oral delivery of Entacapone sodium salt .

properties

IUPAC Name

sodium;4-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1/b10-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUSXKIIWDDTK-OAZHBLANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])/C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entacapone sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.